![molecular formula C21H27N3O3 B5546702 2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)
2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol
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Description
The compound “2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol” involves complex structural features, including a piperazine ring, a pyrrol-2-ylcarbonyl group, and a phenyl-butanol moiety. Compounds with such features are of interest in various chemical and pharmacological studies due to their potential biological activities and complex chemical behaviors.
Synthesis Analysis
The synthesis of compounds with piperazinyl and pyrrolopyridine structures often involves multi-step chemical reactions, including electrophilic substitution, palladium-catalyzed coupling, and ring-closure metathesis. For example, Eskola et al. (2002) described the synthesis of a dopamine D4 receptor imaging agent via electrophilic fluorination using a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and pyrrol-2-ylcarbonyl moieties can be characterized by various spectroscopic methods, including NMR, IR, and X-ray crystallography. For instance, Şahin et al. (2012) used single-crystal X-ray diffraction and density functional theory (DFT) calculations to analyze the structure of a piperazine-containing compound (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical behavior of piperazine and pyrrol-2-ylcarbonyl compounds includes reactions such as N-alkylation, acylation, and nucleophilic substitution. These reactions can significantly alter the chemical and pharmacological properties of the compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability can be influenced by the structural features of the compound. The presence of functional groups like pyrrol-2-ylcarbonyl and piperazine can affect these properties, as well as the compound's interactions with solvents and its chromatographic behavior.
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, are crucial for understanding the compound's behavior in chemical and biological systems. The stability of the imide group in acidic and alkaline environments, as demonstrated by Muszalska et al. (2005) for a related compound, is an example of how structural features can influence chemical properties (Muszalska et al., 2005).
Scientific Research Applications
Analytical Methodologies
- A study by Muszalska et al. (2005) describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of a similar compound, showcasing the application of analytical techniques in pharmaceutical chemistry (Muszalska, Śladowska, & Sabiniarz, 2005).
Degradation Studies
- Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture processes, indicating the environmental and industrial applications of piperazine derivatives (Freeman, Davis, & Rochelle, 2010).
Synthesis Processes
- Guo et al. (2006) reported an efficient synthesis of a potent PPARpan agonist, demonstrating the chemical synthesis applications of compounds with similar structures (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,27)9-8-16-5-3-6-17(15-16)19(25)23-11-13-24(14-12-23)20(26)18-7-4-10-22-18/h3-7,10,15,22,27H,8-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQQRHQMRFGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CN3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol |
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